molecular formula C17H18FN3O3S B2612522 N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide CAS No. 1448030-19-0

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2612522
CAS No.: 1448030-19-0
M. Wt: 363.41
InChI Key: WAWXFABQMYOATO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide Compounds containing the imidazole moiety have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

The exact mode of action of This compound It’s known that imidazole derivatives can interact with their targets in a variety of ways . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

The biochemical pathways affected by This compound Imidazole derivatives have been found to influence a broad range of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of This compound Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazo[1,2-a]pyridine moiety enhances its potential for drug development, while the sulfonamide group provides additional versatility in chemical reactions .

Properties

IUPAC Name

N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-3-20(12-14-11-19-17-6-4-5-9-21(14)17)25(22,23)16-10-13(18)7-8-15(16)24-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXFABQMYOATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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